3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a chloro-substituted aniline group bonded to a tetrahydropyran ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the reaction of 3-chloroaniline with tetrahydropyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the ether linkage . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrahydropyran ring and chloro-substituted aniline group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Similar in structure but with a picolinaldehyde group instead of an aniline group.
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Uniqueness
3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to its specific combination of a chloro-substituted aniline group and a tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJOHFPGZJKLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.